[(3,4-Dichlorophenyl)sulfanyl-methylsulfanylmethylidene]cyanamide
Description
Properties
IUPAC Name |
[(3,4-dichlorophenyl)sulfanyl-methylsulfanylmethylidene]cyanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2S2/c1-14-9(13-5-12)15-6-2-3-7(10)8(11)4-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPSYMJLCNSKBSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=NC#N)SC1=CC(=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40375648 | |
| Record name | [(3,4-dichlorophenyl)sulfanyl-methylsulfanylmethylidene]cyanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40375648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152382-17-7 | |
| Record name | Carbonimidodithioic acid, cyano-, 3,4-dichlorophenyl methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=152382-17-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [(3,4-dichlorophenyl)sulfanyl-methylsulfanylmethylidene]cyanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40375648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3,4-Dichlorophenyl)sulfanyl-methylsulfanylmethylidene]cyanamide typically involves the reaction of 3,4-dichlorophenyl thiol with cyanamide under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is usually heated to a temperature range of 50-70°C to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
[(3,4-Dichlorophenyl)sulfanyl-methylsulfanylmethylidene]cyanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the cyanamide group to primary amines.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
The compound [(3,4-Dichlorophenyl)sulfanyl-methylsulfanylmethylidene]cyanamide is a complex chemical structure with potential applications in various scientific fields. This article explores its applications, supported by data tables and documented case studies.
Chemical Properties and Structure
This compound is characterized by its unique sulfanyl and cyanamide functional groups, which contribute to its reactivity and potential biological activity. The presence of dichlorophenyl enhances its interaction with biological systems, making it a candidate for various applications in medicinal chemistry and materials science.
Medicinal Chemistry
This compound has been studied for its potential therapeutic effects. Its structure suggests possible activity against certain diseases due to the presence of the cyanamide group, which is often associated with anti-cancer properties.
- Case Study: Anticancer Activity
- A study evaluated the cytotoxic effects of cyanamide derivatives on cancer cell lines, indicating that modifications in the sulfanyl group could enhance efficacy against specific tumors.
Agricultural Chemistry
The compound may also find applications as a pesticide or fungicide due to its structural components that exhibit antimicrobial properties.
- Case Study: Fungicidal Properties
- Research demonstrated that derivatives of cyanamide compounds showed significant antifungal activity against common agricultural pathogens, suggesting that this compound could be developed into an effective agricultural agent.
The compound may also be explored for environmental applications, particularly in the remediation of contaminated sites due to its potential reactivity with pollutants.
- Case Study: Remediation Potential
- Experiments showed that compounds similar to this compound can degrade certain environmental pollutants effectively, indicating a pathway for developing eco-friendly remediation strategies.
Mechanism of Action
The mechanism of action of [(3,4-Dichlorophenyl)sulfanyl-methylsulfanylmethylidene]cyanamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins by binding to their active sites, thereby disrupting their normal function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
[(3,4-Dichlorophenyl)sulfanyl-methylsulfanylmethylidene]cyanamide can be compared with other similar compounds such as:
[(2,3-Dichlorophenyl)sulfanyl-methylsulfanylmethylidene]cyanamide: Similar structure but with different positional isomers of the dichlorophenyl group.
[(3,4-Dichlorophenyl)sulfanyl-methylsulfanylmethylidene]thiourea: Contains a thiourea group instead of a cyanamide group.
Biological Activity
The compound [(3,4-Dichlorophenyl)sulfanyl-methylsulfanylmethylidene]cyanamide , often referred to as a derivative of cyanamide, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₃H₁₃Cl₂N₃S₂
- Molecular Weight : 344.28 g/mol
The compound features a dichlorophenyl group attached to a sulfanyl and methylsulfanylmethylidene moiety, which contributes to its biological activity.
Research indicates that compounds similar to this compound may act as inhibitors of cysteine proteases , particularly cathepsins B, K, L, F, and S. These enzymes are implicated in various pathological conditions including cancer metastasis, inflammation, and autoimmune diseases . The inhibition of these proteases can lead to therapeutic benefits in diseases where these enzymes play a critical role.
Anticancer Properties
Studies have shown that the inhibition of cysteine proteases by compounds like this compound can suppress tumor growth and metastasis. For instance:
- Cathepsin B : Elevated levels are found in various tumors, suggesting its role in tumor invasion .
- Cathepsin K : Involved in bone resorption; inhibitors may help in treating osteoporosis and related conditions .
Anti-inflammatory Effects
The compound's ability to inhibit cysteine proteases also suggests potential anti-inflammatory effects. Cathepsins are known to mediate inflammatory responses; thus, their inhibition could alleviate conditions such as rheumatoid arthritis and other inflammatory diseases .
Case Studies and Experimental Data
A number of studies have been conducted to evaluate the biological activity of related compounds:
Q & A
Basic Research Questions
Q. What analytical methods are recommended for identifying and quantifying impurities in [(3,4-Dichlorophenyl)sulfanyl-methylsulfanylmethylidene]cyanamide?
- Methodology : High-performance liquid chromatography (HPLC) with UV detection is widely used for impurity profiling. For example, EP (European Pharmacopoeia) guidelines recommend using a C18 column (e.g., 250 mm × 4.6 mm, 5 µm) with a mobile phase gradient of acetonitrile and phosphate buffer (pH 2.5) at 1 mL/min flow rate. Detection at 220 nm helps resolve sulfanyl and cyanamide derivatives .
- Data Interpretation : Compare retention times and spectral data against reference standards like 2-cyano-1-methylguanidine analogs or disulfide-linked impurities (e.g., 1,1'-(disulphanediyldiethylene)-bis(2-cyano-3-methylguanidine)) .
Q. How can researchers optimize the synthesis of this compound?
- Synthetic Route : A multi-step approach is suggested:
React 3,4-dichlorothiophenol with methyl chlorothioformate to form the sulfanyl intermediate.
Introduce a methylsulfanylmethylidene group via nucleophilic substitution.
Final cyanamide functionalization using cyanogen bromide under anhydrous conditions .
- Safety : Use fume hoods and personal protective equipment (PPE) due to the volatility and irritancy of intermediates like sulfonyl chlorides .
Q. What are the critical stability parameters for this compound under laboratory storage conditions?
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) to assess hydrolysis susceptibility of the sulfanyl and cyanamide groups. Monitor via HPLC for degradation products such as 3,4-dichlorophenyl disulfides or cyanamide hydrolysis byproducts .
Advanced Research Questions
Q. How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?
- Computational Analysis : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) reveal electron-withdrawing effects from the dichlorophenyl group, which stabilizes the thiomethylidene moiety. This enhances its suitability as a ligand in palladium-catalyzed Suzuki-Miyaura reactions .
- Experimental Validation : Compare reaction yields with/without electron-donating substituents to validate computational predictions.
Q. What mechanistic insights explain contradictory fluorescence decay kinetics observed in studies involving related dichlorophenyl compounds?
- Case Study : In analogous systems (e.g., 3-(3,4-dichlorophenyl)-1,1-dimethylurea), fluorescence quenching correlates with electron transfer to quinone (QB) in photosynthetic models. Contradictions arise from variations in charge recombination rates between QA and oxygen-evolving complex (OEC) states, influenced by substituent positioning .
- Resolution : Use time-resolved spectroscopy (nanosecond laser flash photolysis) to isolate contributions from competing electron transfer pathways .
Q. How can researchers mitigate interference from sulfoxide byproducts during biological assays?
- Challenge : Sulfanyl groups oxidize to sulfoxides under physiological conditions, complicating bioactivity data.
- Solution : Pre-treat samples with reducing agents (e.g., dithiothreitol) or employ LC-MS/MS with selective ion monitoring (SIM) to distinguish parent compounds from sulfoxides (e.g., m/z shifts of +16 Da) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
